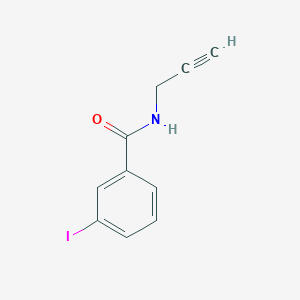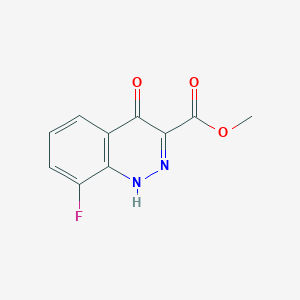
3-Cinnolinecarboxylic acid, 8-fluoro-4-hydroxy-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The presence of fluorine and hydroxyl groups in the structure of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazones or hydrazides, under acidic or basic conditions.
Introduction of Fluorine and Hydroxyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The carboxyl group can be esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
科学的研究の応用
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
類似化合物との比較
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-hydroxycinnoline-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoro-4-hydroxycinnoline-3-carboxylic acid: Lacks the methyl ester group, affecting its solubility and reactivity.
4-Hydroxycinnoline-3-carboxylate: Lacks both the fluorine atom and the methyl ester group, leading to distinct properties and applications.
The unique combination of fluorine, hydroxyl, and ester groups in methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7FN2O3 |
|---|---|
分子量 |
222.17 g/mol |
IUPAC名 |
methyl 8-fluoro-4-oxo-1H-cinnoline-3-carboxylate |
InChI |
InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)5-3-2-4-6(11)7(5)12-13-8/h2-4H,1H3,(H,12,14) |
InChIキー |
JISIKWSRZUQTID-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNC2=C(C1=O)C=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
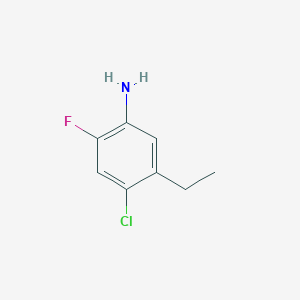



![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
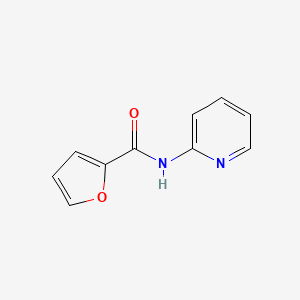
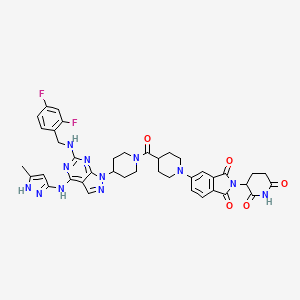


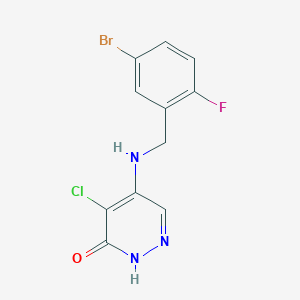
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
